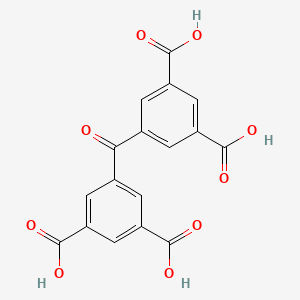

5,5'-Carbonyldiisophthalic acid

Descripción general

Descripción

5,5’-Carbonyldiisophthalic acid: is an organic compound with the molecular formula C₁₇H₁₀O₉ and a molecular weight of 358.26 g/mol . It is a carbonylated tetracarboxylic acid ligand, often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with various metal ions .

Mecanismo De Acción

Target of Action

The primary target of 5,5’-Carbonyldiisophthalic acid, also known as 5-(3,5-Dicarboxybenzoyl)isophthalic acid, is the Lewis acid sites in the channels of a three-dimensional lanthanide metal-organic framework (Ln-MOF) known as Nd-cdip . This compound plays a crucial role in catalyzing reactions within this framework .

Mode of Action

5,5’-Carbonyldiisophthalic acid interacts with its targets by acting as an efficient heterogeneous catalyst for cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . This interaction is based on the Lewis acid sites in the channels of the MOF .

Biochemical Pathways

It is known that the compound plays a significant role in the cyanosilylation of aldehydes and the synthesis of 2,3-dihydroquinazolin-4 (1h)-one derivatives .

Pharmacokinetics

It is known that the compound can be synthesized and used in a dry environment at room temperature .

Result of Action

The molecular and cellular effects of 5,5’-Carbonyldiisophthalic acid’s action include the catalysis of cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . The compound has been shown to have an excellent turnover number (500) for catalyzing cyanosilylation in no solvent condition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,5’-Carbonyldiisophthalic acid. For instance, the compound has been shown to be effective at room temperature . .

Análisis Bioquímico

Biochemical Properties

It has been used in the synthesis of ketone-functionalized MOFs . These MOFs have open metal sites that can interact with various molecules, suggesting that 5,5’-Carbonyldiisophthalic acid could potentially interact with enzymes, proteins, and other biomolecules .

Molecular Mechanism

In the context of MOFs, it has been shown to contribute to the formation of channels decorated by carbonyl groups and rhombicuboctahedral cages, with open metal sites pointing toward the cage center . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Synthesis of Tetramethyl 5,5’-carbonyldiisophthalate:

- A 100-ml flask is charged with anhydride and chromium trioxide (CrO₃), stirred overnight at room temperature.

- The reaction solution is quenched with ice, and the crude product is extracted using chloroform (CHCl₃) and purified via chromatography .

-

Hydrolysis to 5,5’-Carbonyldiisophthalic Acid:

- The tetramethyl ester is dissolved in water and refluxed for 12 hours.

- The solution is acidified with 1M hydrochloric acid (HCl), and the resultant precipitates are dried under vacuum to yield the desired acid .

Industrial Production Methods:

- Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Specific details on industrial methods are often proprietary.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- 5,5’-Carbonyldiisophthalic acid can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO₄).

-

Reduction:

- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Substitution:

- The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products:

- The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

5,5'-Carbonyldiisophthalic acid is primarily used as a ligand in the synthesis of MOFs. These frameworks are characterized by their high surface area and tunable porosity, making them suitable for various applications:

- Gas Adsorption : MOFs containing H4cdip have shown promising results in selective gas adsorption, particularly for CO2 capture. The unique structural features of the ligand enhance the interaction with gas molecules, leading to improved adsorption capacities .

- Catalysis : The incorporation of H4cdip in MOFs has also been explored for catalytic applications. These materials can facilitate chemical reactions due to their high surface area and active sites provided by the carboxylic acid groups .

Stimuli-Responsive Materials

The integration of this compound into polymeric structures allows for the development of stimuli-responsive materials. These materials can respond to external stimuli such as temperature, pH, or light:

- Smart Sensors : The ability to modify the optical properties of polymers containing H4cdip enables their use in sensors that detect changes in environmental conditions .

- Drug Delivery Systems : The responsiveness of these materials can be harnessed for controlled drug release applications, where the release rate can be modulated by external stimuli .

Environmental Applications

The environmental significance of this compound is notable in water purification and pollutant removal:

- Adsorbents for Pollutants : MOFs and polymers based on H4cdip have been evaluated for their effectiveness in adsorbing heavy metals and organic pollutants from water sources. Their high porosity and chemical stability make them suitable candidates for environmental remediation .

Case Study 1: CO2 Adsorption Using Zn-MOFs

A study demonstrated the synthesis of a zinc-based MOF using this compound as a ligand. The resulting material exhibited a high CO2 adsorption capacity of up to 3.0 mmol/g at room temperature and atmospheric pressure. This performance was attributed to the favorable interactions between CO2 molecules and the carboxylate groups within the framework .

Case Study 2: Catalytic Activity in Organic Reactions

Another research highlighted the use of a MOF constructed from H4cdip for catalyzing the oxidation of alcohols under mild conditions. The framework provided a stable environment for the reaction while maintaining high selectivity and yield, showcasing its potential in sustainable chemistry practices .

Comparación Con Compuestos Similares

-

5,5’-Carbonyldiisophthalate:

-

Isophthalic Acid:

- A simpler dicarboxylic acid used in the production of polyesters and resins.

Uniqueness:

Actividad Biológica

5,5'-Carbonyldiisophthalic acid (H4cdip) is a carbonylated tetracarboxylic acid that has garnered interest in various fields, particularly in materials science and biological applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies to elucidate its potential implications.

Chemical Structure and Properties

This compound is characterized by its tetracarboxylic structure, which allows it to form coordination compounds with various metal ions. Its unique properties stem from the presence of both carboxylic acid groups and a carbonyl moiety, which facilitate interactions with biological systems.

Biological Activity Overview

The biological activity of H4cdip has been explored primarily in the context of its coordination with metal ions and its incorporation into metal-organic frameworks (MOFs). These frameworks have shown promise for applications in drug delivery, catalysis, and environmental remediation.

1. Coordination Chemistry

H4cdip can coordinate with transition metals such as zinc (Zn) to form metal-organic frameworks (MOFs). These MOFs exhibit various biological activities, including:

- Antimicrobial Activity : Studies have indicated that Zn-MOFs containing H4cdip can inhibit the growth of certain bacterial strains. The mechanism is believed to involve the release of zinc ions, which disrupt bacterial metabolism .

- Antioxidant Properties : The coordination of H4cdip with metal ions enhances its antioxidant capacity. This property is crucial in mitigating oxidative stress in biological systems .

2. Drug Delivery Systems

The incorporation of H4cdip into MOFs has led to the development of drug delivery systems that can encapsulate therapeutic agents. Key findings include:

- Controlled Release : Research demonstrates that drug-loaded Zn-MOFs can achieve sustained release profiles, making them suitable for prolonged therapeutic effects .

- Targeted Delivery : Functionalization of MOFs with targeting ligands can enhance the specificity of drug delivery to diseased tissues, such as tumors .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Metal Ion Release : The release of metal ions from MOFs can lead to cytotoxic effects on pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The interaction between H4cdip and metal ions may promote ROS generation, contributing to its antimicrobial and anticancer effects.

- Cell Membrane Disruption : The structural integrity of bacterial membranes can be compromised by the action of metal ions released from H4cdip complexes.

Propiedades

IUPAC Name |

5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEURWFVDGQGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.